
4-(1-Aminoethyl)-2-fluorophenol hydrobromide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Radiopharmaceutical Synthesis
Fluorophenols, such as 4-[18F]Fluorophenol, have been studied for their potential in synthesizing radiopharmaceuticals. These compounds serve as versatile synthons for developing complex radiopharmaceuticals bearing a fluorophenoxy moiety, crucial for diagnostic imaging in nuclear medicine. For instance, no-carrier-added (n.c.a.) [18F]fluorophenol has been prepared from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, offering a pathway to synthesize radiopharmaceuticals with improved radiochemical yields (Ross, Ermert, & Coenen, 2011).
Antibacterial Agents
Research into fluorine-containing thiadiazolotriazinones indicates that fluorophenyl groups, such as 4-fluorophenyl, contribute to the synthesis of new biologically active molecules with promising antibacterial activities. These studies underline the pharmacophore potential of fluorophenyl derivatives in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).
Material Science and Fuel Cell Applications
Fluorophenols have been utilized in the synthesis of novel materials, such as sulfonated poly(ether ether ketone) containing pendant carboxyl groups (C-SPEEK). These materials, synthesized from bisphenol monomers including fluorophenol derivatives, show potential for direct methanol fuel cell applications due to their favorable ion-exchange capacities, water uptake, and proton conductivity characteristics (Li et al., 2009).
Bioremediation
The application of fluorophenols in environmental science, specifically in bioremediation, has been demonstrated through the glycosylation of fluorophenols using immobilized marine microalga Amphidinium crassum. This process effectively transforms fluorophenols into less harmful compounds, highlighting a method for mitigating environmental pollution caused by these chemicals (Shimoda & Hamada, 2010).
Chemical Synthesis and Drug Development
In the realm of drug development, fluorophenol derivatives have been explored for synthesizing compounds with significant antitumor properties. For example, the synthesis of 4-fluorocatechol, a key precursor in the synthesis of fluorocatecholamines, demonstrates the utility of fluorophenol compounds in developing pharmaceuticals with potential therapeutic activities (Yong, 2006).
Propiedades
IUPAC Name |
4-(1-aminoethyl)-2-fluorophenol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.BrH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-5,11H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWGDWPPYWJQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)F)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



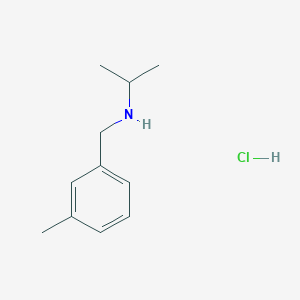

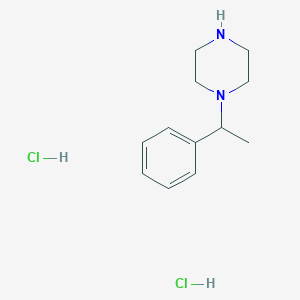
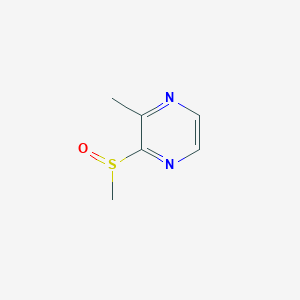
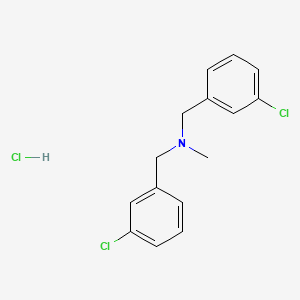
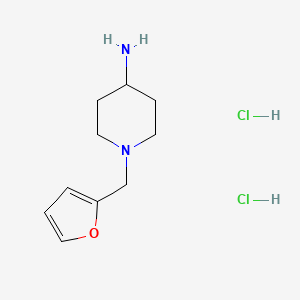
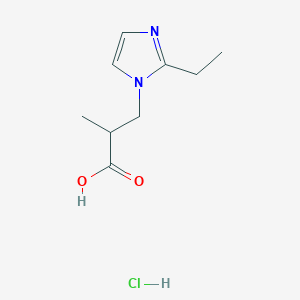
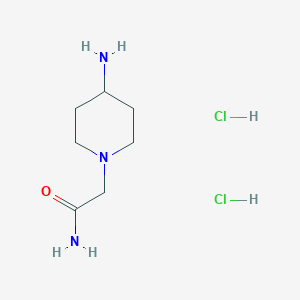
![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B3088384.png)
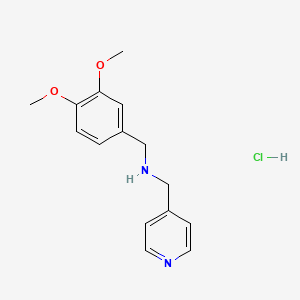
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B3088407.png)
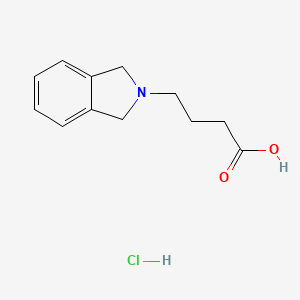
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)
